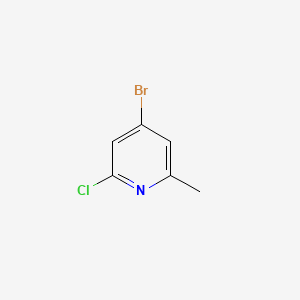

3-Bromo-2-isobutoxy-5-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

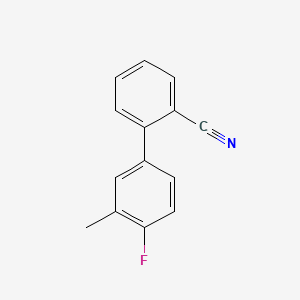

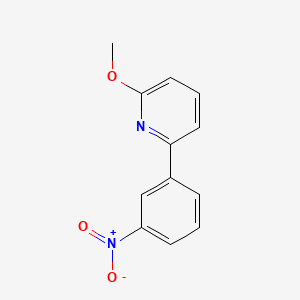

3-Bromo-2-isobutoxy-5-methylpyridine is a chemical compound with the molecular formula C10H14BrNO . It is used in laboratory settings and is a specialty chemical .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-isobutoxy-5-methylpyridine is 1S/C10H14BrNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 . The molecular weight of the compound is 244.13 .Aplicaciones Científicas De Investigación

-

3-Bromo-2-isobutoxy-5-methylpyridine is a chemical compound with the CAS Number: 1255574-44-7 . It has a molecular weight of 244.13 . This compound is often used as a reagent in various chemical reactions .

-

One potential application of this compound could be in the field of organic synthesis . For example, it might be used as a building block in the synthesis of more complex organic molecules .

-

The specific methods of application or experimental procedures would depend on the context of the research. In general, this compound would be used in a controlled laboratory setting, following standard safety protocols for handling chemical reagents .

-

The results or outcomes obtained would also depend on the specific research context. In general, the use of this compound as a reagent could facilitate the synthesis of a wide range of organic molecules .

-

- This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- The compound could serve as a boron reagent in this process . The specific methods of application would depend on the context of the research, but generally, this would involve the use of a palladium catalyst and a base .

- The outcomes of this application could include the formation of new carbon-carbon bonds, facilitating the synthesis of a wide range of organic molecules .

-

Synthesis of Bipyridine Derivatives

- Similar compounds, such as 5-Bromo-2-methylpyridine and 2-Bromo-5-methylpyridine, have been used in the synthesis of bipyridine derivatives .

- It’s possible that 3-Bromo-2-isobutoxy-5-methylpyridine could be used in a similar manner, serving as a starting reagent for the synthesis of various bipyridine derivatives .

- The specific methods of application would again depend on the context of the research, but generally, this would involve controlled reactions in a laboratory setting .

- The outcomes of this application could include the synthesis of new bipyridine derivatives, which have a wide range of applications in areas such as materials science and coordination chemistry .

Safety And Hazards

The safety data sheet for 3-Bromo-2-isobutoxy-5-methylpyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

3-bromo-5-methyl-2-(2-methylpropoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFRYGABMPQDQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OCC(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682453 |

Source

|

| Record name | 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-isobutoxy-5-methylpyridine | |

CAS RN |

1255574-44-7 |

Source

|

| Record name | 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)